molecular formula C10H16N2O2 B12311779 N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide

N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide

Cat. No.: B12311779
M. Wt: 196.25 g/mol
InChI Key: RYJQAAGDSMFUGL-UHFFFAOYSA-N
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Description

N-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethyl)acetamide is an acetamide derivative featuring a methyl-substituted furan ring linked via an aminoethyl spacer. Its molecular structure includes a 5-methylfuran-2-ylmethyl group attached to the nitrogen of ethylamine, which is further acetylated (). The compound has a purity of 95% and a molecular weight of 252.10 g/mol ().

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

N-[2-[(5-methylfuran-2-yl)methylamino]ethyl]acetamide

InChI

InChI=1S/C10H16N2O2/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13/h3-4,11H,5-7H2,1-2H3,(H,12,13)

InChI Key

RYJQAAGDSMFUGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNCCNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide typically involves the reaction of 5-methylfurfural with an amine, followed by acylation. The general synthetic route can be summarized as follows:

    Formation of the Intermediate: 5-methylfurfural is reacted with an amine (e.g., ethylenediamine) under acidic or basic conditions to form the intermediate N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)amine.

    Acylation: The intermediate is then acylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Features

The compound shares a core acetamide scaffold with several derivatives, differing primarily in substituents on the aminoethyl or aromatic moieties:

Compound Name Key Substituents Molecular Weight (g/mol) Reference
N-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethyl)acetamide 5-Methylfuran-2-ylmethyl 252.10
2-Chloro-N-[(5-(hydroxymethyl)furan-2-yl)methyl]acetamide (7d) 5-Hydroxymethylfuran-2-ylmethyl + Cl Not provided
N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide Chlorophenyl + diethylamino 254.76 (C13H19ClN2O)
N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (14) Bis-aryl + hydroxymethyl/methoxy groups Not provided
Ranitidine nitroacetamide Furan-2-ylmethyl + nitro group Not provided

Key Observations :

  • The methylfuran group in the target compound enhances lipophilicity compared to the hydroxymethylfuran in 7d ().

Physicochemical Properties

Limited data is available, but inferences can be made:

  • Lipophilicity (logP) : The methylfuran group likely confers moderate lipophilicity, whereas hydroxymethyl (7d) or nitro groups () would reduce logP.
  • Solubility : The hydroxymethylfuran derivative (7d) may exhibit better aqueous solubility due to hydrogen bonding ().
  • Metabolic Stability : Compounds with methyl or methoxy groups (e.g., ) show improved metabolic stability compared to halogenated analogs ().

Biological Activity

N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide, a compound featuring a furan moiety and a dimethylamino group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H17N3O
  • Molecular Weight : 219.29 g/mol
  • SMILES Notation : CC(C(=O)NCC(NC(C)C)C1=CC=CO1)=O

This structure includes functional groups that are significant for its biological interactions, particularly the furan ring which is known for enhancing pharmacological properties.

This compound is believed to interact with specific molecular targets, modulating their activity. The presence of the furan ring and the dimethylamino group allows the compound to bind effectively to enzymes or receptors involved in various biochemical pathways. This interaction may lead to antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that compounds containing furan moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with structural similarities have demonstrated inhibition of human sirtuin 2 (SIRT2), a target implicated in cancer progression .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. This effect is likely mediated through the modulation of inflammatory cytokines and pathways involved in the immune response.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivityInhibition of bacterial growth observed in multiple strains; effective against both Gram-positive and Gram-negative bacteria.
Anticancer PotentialInduction of apoptosis in cancer cell lines; significant inhibition of SIRT2 activity leading to reduced tumor growth .
Anti-inflammatory EffectsDecreased levels of pro-inflammatory cytokines in vitro; potential application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the furan ring or amine substituents can enhance or diminish biological activity. For instance, variations in substituents on the furan ring have been shown to affect binding affinity and selectivity towards biological targets .

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